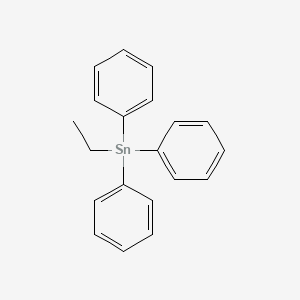

Ethyltriphenyltin

Description

Properties

IUPAC Name |

ethyl(triphenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H5.C2H5.Sn/c3*1-2-4-6-5-3-1;1-2;/h3*1-5H;1H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJWDDOJYUXIHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50202592 | |

| Record name | Ethyltriphenylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5424-25-9 | |

| Record name | Ethyltriphenylstannane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyltriphenyltin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyltriphenylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyltriphenylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of Ethyltriphenyltin

Carbon-Tin Bond Cleavage Reactions

The carbon-tin (C-Sn) bond, while relatively stable to air and moisture, is susceptible to cleavage by a variety of reagents. gelest.com The reactivity of the C-Sn bond and the specific organic group that is cleaved depends significantly on the nature of the attacking reagent and the type of organic substituents on the tin atom. gelest.comfakirchandcollege.org In mixed organotins like ethyltriphenyltin, there is a general reactivity hierarchy for cleavage, with aryl groups like phenyl being more readily cleaved than simple alkyl groups like ethyl. gelest.comcbpbu.ac.in

Electrophilic Cleavage Mechanisms (e.g., Halodestannylation)

Electrophilic attack is a primary pathway for the cleavage of the C-Sn bond in tetraorganotin compounds. fakirchandcollege.org This process, often termed an SE2 (substitution, electrophilic, bimolecular) reaction, involves the attack of an electrophile on the carbon atom of the C-Sn bond. scielo.br This is frequently assisted by the simultaneous coordination of a nucleophile (which can be part of the electrophilic reagent itself or the solvent) to the tin atom, facilitating the departure of the electrofugal triorganotin group. fakirchandcollege.orgscielo.br

Halogens are common electrophiles that readily cleave C-Sn bonds in a reaction known as halodestannylation. gelest.com Studies on this compound demonstrate this reactivity. For instance, the reaction of this compound with bromine results in the cleavage of a phenyl group to yield ethylphenyltin dibromide. researchgate.net Similarly, reacting this compound with iodine can cleave two phenyl groups to produce ethylphenyltin diiodide. dtic.mil The cleavage of the phenyl group in preference to the ethyl group aligns with the established reactivity trend where aryl-tin bonds are more susceptible to electrophilic attack than alkyl-tin bonds. gelest.comcbpbu.ac.in

Kinetic studies on related triphenyltin (B1233371) compounds reacting with ethyl iodide suggest the reaction proceeds through an associative mechanism, showing a first-order dependence on both the organotin reactant and the electrophile. jcsp.org.pk

| Reactant | Electrophile | Product(s) | Reference |

|---|---|---|---|

| This compound | Bromine (Br₂) | Ethylphenyltin dibromide | researchgate.net |

| This compound | Iodine (I₂) | Ethylphenyltin diiodide | dtic.mil |

| N-(2-triphenylstannylethyl)arylamines | Hydrogen Chloride (HCl) | Triphenyltin chloride, Diphenyltin dichloride, Phenyltin trichloride (B1173362) | lookchem.com |

Nucleophilic Substitutions at the Tin Center

While tetraorganotins like this compound are generally stable and unreactive towards many nucleophilic species, nucleophilic attack at the tin center can occur, often in conjunction with electrophilic cleavage. gelest.comscielo.br In reactions involving electrophilic cleavage, the nucleophile's role is often to assist the reaction by coordinating to the tin atom, making the C-Sn bond more polarized and susceptible to breaking. fakirchandcollege.orgscielo.br

However, direct nucleophilic substitution at the tin atom can also be a key step, particularly in derivatives or under specific conditions. For example, in reactions of N-(2-triphenylstannylethyl)amines with hydrogen halides, a competitive pathway involves the nucleophilic attack of the halide ion (e.g., Cl⁻) at the tin atom. lookchem.com This attack can lead to the cleavage of the C-Sn bond, resulting in the formation of triphenyltin halides and the corresponding amine, with the loss of an ethylene (B1197577) group. lookchem.com This type of reaction can be described as an SN2 substitution at the tin atom. scielo.br

Oxidative Cleavage Processes

Oxidative cleavage involves the breaking of bonds through an oxidation reaction. While the oxidative cleavage of carbon-carbon double bonds is a common organic transformation, the oxidative cleavage of the robust C-Sn bond requires specific conditions. gelest.comorganic-chemistry.org The reactions of hexaorganoditins, which contain a tin-tin bond, readily undergo cleavage with oxidizing agents like oxygen and peroxides. gelest.com For tetraorganotins such as this compound, cleavage can be initiated by radical processes, which are fundamentally oxidative. acs.org For example, a t-butoxy radical (t-BuO•) can attack an organotin compound, leading to the displacement of a tin-centered radical (•SnR₃), which can then participate in further reactions. acs.org This homolytic cleavage pathway represents a form of oxidative degradation of the organotin compound.

Redistribution Reactions and Ligand Exchange

A characteristic reaction of tetraorganotin compounds is the redistribution of organic groups when heated with tin(IV) halides. gelest.comwikipedia.org This non-redox process, known as the Kocheshkov comproportionation, is a synthetically vital method for preparing mixed organotin halides. wikipedia.orgwikipedia.org The stoichiometry of the reactants dictates the primary product. gelest.com

For a generic tetraorganotin (R₄Sn) like this compound, the reactions with tin tetrachloride (SnCl₄) can be controlled to produce tri-, di-, or mono-organotin halides. wikipedia.orgresearchgate.net

General Redistribution Reactions:

3 R₄Sn + SnCl₄ → 4 R₃SnCl

R₄Sn + SnCl₄ → 2 R₂SnCl₂

R₄Sn + 3 SnCl₄ → 4 RSnCl₃

These reactions often require heat and may be accelerated by a Lewis acid catalyst. gelest.com The product mixture typically contains small amounts of other redistribution products due to the equilibrium nature of the process. gelest.com This method is the primary industrial route to access organotin halides, which are precursors to a vast array of other organotin derivatives. gelest.comuu.nl

Ligand exchange, in a broader sense, refers to the substitution of one ligand for another in a coordination complex. libretexts.orgchemguide.co.uk Organotin halides, the products of redistribution, are Lewis acids that readily undergo ligand exchange with nucleophiles like hydroxides, alkoxides, or carboxylates, and can also form complexes with donors like pyridine (B92270) or amines where the coordination number of tin expands. gelest.comtandfonline.com

Addition Reactions with Unsaturated Substrates (e.g., CO₂, SO₂, Isocyanates)

Organotin compounds can undergo addition reactions with molecules containing multiple bonds. A notable example is the insertion of unsaturated substrates like carbon dioxide (CO₂), sulfur dioxide (SO₂), and isocyanates into tin-element bonds. gelest.comum.edu.my While tetraorganotins themselves are generally inert to these insertions, related organotin compounds with more reactive bonds, such as organotin oxides, readily participate in these reactions. gelest.comum.edu.my For instance, bis(tri-n-butyltin) oxide reacts with CO₂ to form tributyltin carbonate. gelest.com

Another significant class of addition reactions is hydrostannylation, which involves the addition of an organotin hydride (R₃SnH) across a carbon-carbon double or triple bond. wikipedia.org This reaction is a powerful method for forming new C-Sn bonds and is often initiated by a free radical mechanism. gelest.com For example, a tetraorganotin containing a chelating ethyl pyridyl ligand was synthesized by the hydrostannylation reaction of triphenyltin hydride with 2-vinyl pyridine. torontomu.cascholaris.ca

Coordination Chemistry and Hypercoordination Tendencies of Tin(IV)

A key feature of tin(IV) chemistry is its ability to expand its coordination number beyond the typical four seen in simple tetraorganotins. gelest.com This tendency towards hypercoordination is attributed to the large size of the tin atom and the availability of low-lying, empty 5d orbitals that can accept electron pairs from donor ligands. gelest.comfakirchandcollege.org This allows for the formation of stable five-coordinate (trigonal bipyramidal) and six-coordinate (octahedral) complexes. wikipedia.orgnih.gov

Hypercoordination is often observed in organotin halides, which act as Lewis acids and form adducts with electron-donating molecules like pyridine. gelest.com It is also prominent in compounds where an intramolecular chelating ligand is present. um.edu.my Several studies have synthesized triphenyltin derivatives with chelating ligands to investigate this phenomenon. Reaction of triphenyltin chloride with lithiated oxazoline (B21484) ligands or hydrostannylation of 2-vinyl pyridine with triphenyltin hydride yields tetraorganotin compounds with intramolecular N→Sn coordination. torontomu.cascholaris.ca X-ray crystallography of these compounds confirms the hypercoordinate nature of the tin center, which adopts a distorted trigonal bipyramidal geometry in the solid state. wikipedia.orgtorontomu.ca

| Compound Type | Coordination Geometry | Sn-N Bond Length (Å) | Reference |

|---|---|---|---|

| Chelating Oxazoline Ligand on Ph₃Sn- core | Distorted Trigonal Bipyramidal | 2.762 | torontomu.ca |

| Chelating Ethyl Pyridyl Ligand on Ph₃Sn- core | Distorted Trigonal Bipyramidal | 2.888(2) | torontomu.cascholaris.ca |

| Dibromide derivative of Ethyl Pyridyl Ligand on PhSn- core | Distorted Trigonal Bipyramidal | 2.363(5) | torontomu.ca |

| Adduct of Sn(N₃)₄ with 2,2'-bipyridine | Distorted Octahedral | N/A | nih.gov |

Five-Coordinate Tin(IV) Complexes

While tetraorganotin compounds typically feature a four-coordinate tin atom in a tetrahedral geometry, the tin(IV) center can expand its coordination sphere to form five-coordinate complexes, often referred to as hypercoordinated stannanes. wikipedia.org This is particularly common when the compound reacts with or contains electronegative substituents or coordinating ligands. wikipedia.org In the case of triorganotin systems such as those derived from this compound, the formation of five-coordinate adducts is a key mechanistic step in many reactions, including nucleophilic substitution. scielo.brontosight.ai

These complexes typically adopt a distorted trigonal bipyramidal (TBP) geometry. bsmiab.orguzh.ch In this arrangement, the three organic groups (the ethyl and two phenyl groups, or all three phenyl groups in the closely related triphenyltin compounds) usually occupy the equatorial positions, while the incoming nucleophile and the leaving group or another coordinating ligand occupy the more sterically accessible apical positions. uzh.ch The formation of a five-coordinate intermediate is invoked to explain the rates of reaction in processes like the cleavage of tin-carbon bonds by electrophiles. scielo.bracs.org

The stability and geometry of these five-coordinate complexes can be investigated using various spectroscopic techniques, notably ¹¹⁹Sn NMR, and confirmed by single-crystal X-ray crystallography. bsmiab.orguzh.ch For instance, ¹¹⁹Sn NMR signals for five-coordinated triphenyltin(IV) complexes have been reported in the range of –180 to –260 ppm, indicating a distorted trigonal bipyramid geometry. bsmiab.org X-ray diffraction studies on related triphenyltin complexes have confirmed the TBP structure, revealing elongated apical bonds compared to the equatorial C-Sn bonds, which is characteristic of hypercoordinated species. wikipedia.orguzh.ch The distortion from ideal TBP geometry is often influenced by the steric bulk of the ligands and the constraints of any chelate rings formed. mdpi.com

Table 1: Representative Geometric Parameters for a Five-Coordinate Triphenyltin(IV) Complex

| Parameter | Description | Value |

| Geometry | Coordination geometry around the tin atom | Distorted Trigonal Bipyramidal |

| Apical Bonds | Bonds to the two coordinating atoms in the axial positions | Longer than equatorial bonds |

| Equatorial Bonds | Bonds to the three phenyl groups in the equatorial plane | Shorter than apical bonds |

| Chelate Angles | Angles formed by bidentate ligands (if present) | Often constrained, leading to distortion |

Six-Coordinate Tin(IV) Complexes

Beyond five-coordination, the tin(IV) atom in organotin compounds can further expand its coordination shell to form six-coordinate complexes. wikipedia.org These species typically exhibit a distorted octahedral geometry. mdpi.com The formation of such complexes is generally favored by the presence of strong coordinating ligands, particularly bidentate or polydentate ligands, or in the presence of two separate monodentate ligands. mdpi.comrsc.org

For triorganotin compounds, achieving six-coordination is less common than for diorganotin species but can be induced with appropriate ligands. bsmiab.org For example, triphenyltin chloride can react with suitable ligands to form six-coordinate adducts. mdpi.com In these octahedral complexes, the arrangement of the ligands is critical. For instance, in a triphenyltin complex with a tripodal ligand, the three phenyl groups might be arranged in a facial or meridional fashion, though steric hindrance often dictates the most stable arrangement. mdpi.com

The characterization of six-coordinate tin complexes relies heavily on X-ray crystallography and spectroscopic methods. mdpi.comrsc.org ¹¹⁹Sn NMR spectroscopy is a powerful tool for distinguishing between coordination numbers, as the chemical shifts are highly dependent on the coordination environment of the tin atom. nih.gov The formation of six-coordinate complexes is a crucial aspect of their potential applications in areas like catalysis and materials science, where the geometry around the metal center dictates reactivity and physical properties. mdpi.comorientjchem.org

Table 2: Comparison of Coordination Geometries in Tin(IV) Complexes

| Coordination Number | Typical Geometry | Common Ligand Types |

| 4 | Tetrahedral | Non-coordinating substituents |

| 5 | Trigonal Bipyramidal | One or two coordinating ligands |

| 6 | Octahedral | Bidentate or multiple monodentate ligands |

Radical Chemistry of Triorganotin Systems

Triorganotin compounds, including this compound, are well-known participants in radical chemistry. ontosight.ai A key class of reagents in this area is the triorganotin hydrides (R₃SnH), which serve as excellent radical reducing agents due to the relatively weak and non-polar tin-hydrogen bond that can undergo homolytic cleavage. organic-chemistry.org

The central species in these reactions is the triorganotin radical (R₃Sn•), such as the ethyltriphenylstannyl radical. wikipedia.orgacs.org This radical is typically generated by the reaction of a triorganotin hydride with a radical initiator, such as Azobisisobutyronitrile (AIBN), or by the abstraction of a hydrogen atom from the hydride by another radical species. scielo.brlibretexts.org

Once formed, the triorganotin radical is a key intermediate in radical chain reactions. libretexts.org A primary application is in dehalogenation reactions, where the R₃Sn• radical abstracts a halogen atom from an alkyl halide (R'-X) to generate an alkyl radical (R'•) and the triorganotin halide (R₃SnX). acs.orglibretexts.org The newly formed alkyl radical can then abstract a hydrogen atom from another molecule of the triorganotin hydride, propagating the chain and yielding the reduced alkane (R'-H) while regenerating the stannyl (B1234572) radical. organic-chemistry.orgnumberanalytics.com

This radical methodology is highly valuable in organic synthesis and has been applied to a wide range of transformations beyond simple reductions, including:

Radical Cyclizations: Intramolecular reactions where a radical adds to an unsaturated bond within the same molecule to form cyclic structures. organic-chemistry.orgnumberanalytics.com

Barton-McCombie Deoxygenation: A reaction for the deoxygenation of alcohols via their corresponding thionoesters. organic-chemistry.org

Carbon-Carbon Bond Formation: Intermolecular radical additions to alkenes or alkynes. libretexts.org

The reactivity of the triorganotin radical and its precursors makes it a versatile tool in the synthesis of complex organic molecules. numberanalytics.com

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyltriphenyltin

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of Ethyltriphenyltin in solution. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹¹⁹Sn, a comprehensive picture of the molecule's connectivity and bonding can be obtained.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy provides information about the chemical environment of the hydrogen atoms within the molecule. The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the ethyl and phenyl groups. The protons of the three phenyl groups typically appear as a complex multiplet in the aromatic region of the spectrum, generally between 7.0 and 8.0 ppm. The ethyl group gives rise to two distinct signals: a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, due to spin-spin coupling with each other. The exact chemical shifts can vary slightly depending on the solvent used. carlroth.comoregonstate.edupitt.edu

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound

| Functional Group | Proton Type | Typical Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Phenyl | Aromatic | 7.0 - 8.0 | Multiplet |

| Ethyl | Methylene (-CH2-) | 1.3 - 1.5 | Quartet |

| Ethyl | Methyl (-CH3-) | 1.2 - 1.3 | Triplet |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm and can be influenced by solvent and concentration. carlroth.comsigmaaldrich.com

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of this compound. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a single peak for each unique carbon atom. The phenyl carbons exhibit several signals in the aromatic region (typically 125-150 ppm), with the ipso-carbon (the carbon directly attached to the tin atom) appearing at a distinct chemical shift. oregonstate.educhemguide.co.uklibretexts.org The two carbons of the ethyl group also show characteristic signals in the aliphatic region of the spectrum. oregonstate.educhemguide.co.uklibretexts.org

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Carbon Type | Typical Chemical Shift (ppm) |

|---|---|---|

| Phenyl | Aromatic | 125 - 150 |

| Ethyl | Methylene (-CH2-) | ~15 |

| Ethyl | Methyl (-CH3-) | ~10 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The exact values can be influenced by the solvent and other experimental conditions. oregonstate.educhemguide.co.ukwisc.edu

Tin-119 NMR (¹¹⁹Sn NMR) for Coordination and Bonding Elucidation

Of the three spin-1/2 tin isotopes, ¹¹⁹Sn is the most frequently studied due to its favorable sensitivity. academie-sciences.frhuji.ac.il ¹¹⁹Sn NMR spectroscopy is particularly informative for understanding the coordination environment and bonding at the tin center. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the nature of the substituents and the coordination number of the tin atom. academie-sciences.frresearchgate.net For tetracoordinate organotin compounds like this compound, the ¹¹⁹Sn chemical shift typically falls within a specific range. researchgate.netnorthwestern.edu Changes in this chemical shift can indicate interactions with solvents or other molecules, providing insight into coordination chemistry. researchgate.netrsc.org Furthermore, coupling constants between tin and other nuclei, such as ¹H and ¹³C, can provide valuable information about the bonding within the molecule. huji.ac.ilnorthwestern.edu

Table 3: ¹¹⁹Sn NMR Properties

| Parameter | Description | Significance |

|---|---|---|

| Chemical Shift (δ) | Indicates the electronic environment of the tin nucleus. | Highly sensitive to coordination number and substituent electronegativity. An increase in coordination number generally leads to an upfield shift (lower ppm value). researchgate.net |

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. spectroscopyonline.comlibretexts.orgwikipedia.org The IR spectrum of this compound displays characteristic absorption bands that correspond to the stretching and bending vibrations of its constituent chemical bonds. The phenyl groups give rise to several distinct bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring, typically in the 1600-1450 cm⁻¹ region. The ethyl group exhibits characteristic C-H stretching vibrations in the 2950-2850 cm⁻¹ range. Vibrations involving the tin-carbon bonds (Sn-C) are observed at lower frequencies.

Table 4: Key Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretch | Phenyl | > 3000 |

| C-H Stretch | Ethyl | 2950 - 2850 |

| C=C Stretch | Phenyl | 1600 - 1450 |

| Sn-C Stretch | Tin-Carbon | Lower frequency region |

Note: The exact frequencies can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. nist.govrsc.org In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to the mass of the intact molecule. However, due to the isotopic distribution of tin, this peak will appear as a characteristic cluster of peaks. The most intense peak in the spectrum often corresponds to the loss of one of the organic substituents. nih.gov A common fragmentation pathway for organotin compounds involves the cleavage of the tin-carbon bonds. nih.govnih.gov For this compound, this would lead to fragments corresponding to the loss of an ethyl radical or a phenyl radical.

Table 5: Expected Major Fragments in the Mass Spectrum of this compound

| Ion | Formula | Description |

|---|---|---|

| [M]⁺ | [C₂₀H₂₀Sn]⁺ | Molecular Ion |

| [M - C₂H₅]⁺ | [C₁₈H₁₅Sn]⁺ | Loss of an ethyl radical |

| [M - C₆H₅]⁺ | [C₁₄H₁₅Sn]⁺ | Loss of a phenyl radical |

| [SnC₆H₅]⁺ | [C₆H₅Sn]⁺ | Phenyltin cation |

| [Sn]⁺ | [Sn]⁺ | Tin cation |

Note: The relative intensities of these fragments provide clues about the stability of the different ions and the strength of the chemical bonds.

X-ray Crystallography for Solid-State Structures

Table 6: Information Obtained from X-ray Crystallography of this compound

| Structural Parameter | Description |

|---|---|

| Molecular Geometry | Precise bond lengths (Sn-C, C-C, C-H) and bond angles (C-Sn-C). |

| Coordination Geometry | Confirms the tetrahedral arrangement of the four organic groups around the tin atom. |

| Crystal Packing | Shows how the molecules are arranged in the crystal lattice. rsc.org |

Other Advanced Spectroscopic Techniques (e.g., Raman, UV-Vis)

In addition to the primary spectroscopic methods, other advanced techniques such as Raman and Ultraviolet-Visible (UV-Vis) spectroscopy offer complementary information for the comprehensive characterization of this compound. These methods probe different aspects of the molecule's properties, from vibrational modes to electronic transitions, contributing to a more complete structural and electronic picture.

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, yielding a structural fingerprint. horiba.comwikipedia.org When a sample is illuminated with a monochromatic laser, the vast majority of the scattered light has the same frequency as the incident light (Rayleigh scattering). However, a small fraction of the light is scattered at a different frequency (Raman scattering), and the energy difference corresponds to the vibrational energy levels of the molecule. horiba.com This technique is particularly useful for identifying specific molecular bonds and functional groups. spectroscopyonline.comeuropeanpharmaceuticalreview.com

The following table presents representative Raman spectral data for triphenyltin (B1233371) chloride, which can be considered analogous for identifying the vibrational modes in this compound, particularly those related to the triphenyltin moiety.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment (for Triphenyltin moiety) |

| ~1575 | Phenyl C-C stretching |

| ~1075 | Phenyl C-H in-plane bending |

| ~1025 | Phenyl C-H in-plane bending |

| ~1000 | Phenyl ring breathing mode |

| ~665 | Phenyl ring deformation |

| ~215 | Sn-C stretching |

| Data is representative of triphenyltin compounds and based on findings for triphenyltin chloride. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. technologynetworks.comazooptics.com This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org The resulting spectrum is a plot of absorbance versus wavelength and can provide both qualitative and quantitative information about a substance. libretexts.org The technique is particularly sensitive to the presence of chromophores, which are parts of a molecule that absorb light. azooptics.com

While a specific UV-Vis spectrum for this compound is not provided here, the general characteristics can be inferred. A typical UV-Vis spectrum for a compound with phenyl rings would show strong absorption bands below 300 nm. For instance, benzene (B151609) itself exhibits strong absorption near 180 nm and 200 nm, with weaker, structured bands around 254 nm. The conjugation of the phenyl groups with the tin atom in this compound would likely result in a spectrum showing characteristic absorptions in the 200-300 nm range. The precise wavelengths (λmax) and molar absorptivities (ε) would be key parameters for its identification and quantification. azooptics.com

Multivariate Data Analysis in Spectroscopic Studies

The large and complex datasets generated by modern spectroscopic techniques often necessitate the use of multivariate data analysis methods for their interpretation. arxiv.org Techniques such as Principal Component Analysis (PCA) are powerful tools for extracting meaningful information from spectral data. nih.govnih.gov

In the context of organotin compounds, multivariate analysis can be applied to:

Differentiate between similar compounds: By analyzing the subtle variations in their spectra, it's possible to classify and distinguish between different organotin species in a mixture. researchgate.net

Identify patterns and correlations: PCA can reduce the dimensionality of the spectral data, highlighting the principal components that account for the most variance. This can help in identifying patterns related to structural differences or the presence of impurities. arxiv.orgnih.gov

Quantitative analysis: Multivariate calibration models, such as those based on Partial Least Squares (PLS) regression, can be developed to determine the concentration of specific analytes in complex matrices, even when spectral overlap is significant. researchgate.net

For example, in the analysis of environmental samples, PCA has been successfully used to show that sediment characteristics are key parameters in the accumulation of organotin contamination. nih.gov In another study, a combination of PCA and multivariate adaptive regression splines (MARS) was proposed for the simultaneous determination of different dialkyltin compounds from spectrofluorimetric data. nih.gov This approach demonstrates the potential for applying similar methodologies to the analysis of this compound in various samples, allowing for more robust and accurate characterization and quantification than is possible with univariate methods alone. The application of these statistical tools is crucial for handling the inherent complexity of spectroscopic data from molecules like this compound. arxiv.org

Computational Studies and Theoretical Chemistry of Ethyltriphenyltin

Quantum Chemical Methodologies (DFT, WFT)

Quantum chemical methods are foundational to modern computational chemistry, providing a framework for solving the Schrödinger equation to determine the electronic structure and energy of molecules. fortunejournals.com These techniques are broadly categorized into Wave Function Theory (WFT) and Density Functional Theory (DFT). wikipedia.org

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry due to its favorable balance of accuracy and computational cost. wikipedia.orgresearchgate.net DFT calculations are based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. wikipedia.org This approach is widely used to investigate the molecular and electronic structures of organotin compounds. tandfonline.comua.pt Common functionals like B3LYP are often employed, sometimes with dispersion corrections (e.g., B3LYP-D3), to accurately model these systems. nih.gov

Wave Function Theory (WFT) methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP-n), and Coupled Cluster (CC) theory, offer a systematic hierarchy for approaching the exact solution to the Schrödinger equation. fortunejournals.com While often more computationally demanding than DFT, WFT methods can provide highly accurate results, especially for systems where electron correlation is critical. fortunejournals.com

These methodologies are instrumental in predicting the geometry, stability, and reactivity of molecules like ethyltriphenyltin. For instance, studies on related organotin compounds have successfully used DFT to model molecular behavior and interactions with biological targets. nih.gov

| Methodology | Core Principle | Common Applications in Organotin Chemistry |

|---|---|---|

| Density Functional Theory (DFT) | Energy is a functional of the electron density. wikipedia.org | Geometry optimization, electronic structure analysis, reaction mechanism studies, prediction of spectroscopic properties. tandfonline.comnih.gov |

| Wave Function Theory (WFT) | Solves for the many-electron wave function. fortunejournals.com | High-accuracy benchmark calculations, study of electron correlation effects, analysis of excited states. uol.de |

Electronic structure analysis provides a deep understanding of how electrons are distributed within a molecule, which governs its bonding, reactivity, and physical properties. uu.se Techniques such as Frontier Molecular Orbital (HOMO-LUMO) analysis and Natural Bond Orbital (NBO) analysis are commonly used to interpret the results of quantum chemical calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. ccsenet.org For example, in a study on a diorganotin(IV) sulfide (B99878) complex, HOMO-LUMO analysis suggested that the HOMO was primarily located on the sulfur atoms, indicating their role in the molecule's reactivity. sci-hub.se

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This method provides quantitative insight into bonding interactions, charge distribution, and intramolecular stabilization from donor-acceptor interactions. uni-muenchen.defaccts.de In studies of organotin compounds, NBO analysis has been used to elucidate the nature of the Sn-C and Sn-heteroatom bonds, revealing their ionic and covalent character. sci-hub.seresearchgate.net For instance, second-order perturbation analysis within the NBO framework can quantify the stabilization energy from interactions such as an intramolecular N→Sn coordination bond, as demonstrated in a diorganotin(IV) sulfide where this interaction energy was calculated to be 31.07 kcal/mol. sci-hub.se

| Atom | Natural Population Analysis (NPA) Charge (a.u.) | Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|---|

| Sn1 | +1.49 | LP (1) N2 | LP* (1) Sn1 | 31.07 |

| S1 | -0.85 | LP (2) S1' | LP* (1) Sn1 | 179.04 |

| N2 | -0.45 |

Quantum chemical calculations are a powerful tool for predicting a wide range of spectroscopic properties, which can aid in the interpretation of experimental data and the structural elucidation of new compounds. uni-bremen.demdpi.com By calculating properties like nuclear magnetic shielding tensors, electric field gradients, and vibrational frequencies, it is possible to simulate spectra such as NMR, Mössbauer, and IR. mdpi.commdpi.com

For organotin compounds, predicting ¹¹⁹Sn NMR chemical shifts is particularly valuable. DFT calculations have been shown to effectively predict these shifts, helping to confirm molecular structures and understand the electronic environment of the tin atom. For example, computational studies on organotin(IV) complexes with organophosphorus ligands have used DFT to calculate spectroscopic parameters and compare the stability of different isomers. researchgate.net Similarly, computational methods have been successfully applied to predict electrochemical reduction potentials for various organic molecules, a technique that could be applied to understand the redox behavior of this compound. mdpi.com The accuracy of these predictions depends heavily on the chosen level of theory, including the functional and basis set, and often requires comparison with experimental values for validation. mdpi.com

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are indispensable for investigating the detailed pathways of chemical reactions. numberanalytics.comscielo.br By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. ims.ac.jp This provides a molecular-level picture of how a reaction proceeds, revealing the sequence of bond-breaking and bond-forming events. scielo.br

For organotin compounds, which are used as catalysts in reactions like urethane (B1682113) formation, computational studies have been vital in clarifying the reaction mechanism. nih.govlupinepublishers.com These studies can model the interaction of the catalyst with reactants, trace the formation of intermediates, and calculate the energy barriers associated with each step. nih.gov

A transition state (TS) is the point of maximum energy along a reaction coordinate, representing the fleeting molecular configuration that must be achieved for reactants to convert into products. ims.ac.jp Because transition states are inherently unstable and cannot be isolated experimentally, computational chemistry is the primary tool for their characterization. ims.ac.jp

Locating a transition state involves sophisticated algorithms that search for a first-order saddle point on the potential energy surface—a structure that is an energy minimum in all directions except along the reaction coordinate. ims.ac.jp Once located, the TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov Studies on the catalytic mechanism of organotin dicarboxylates in urethane formation have used DFT to identify the transition states for key steps, such as the formation of an alkoxide complex between the catalyst and an alcohol. nih.gov

An energetic profile, or reaction coordinate diagram, plots the change in potential energy as a reaction progresses from reactants to products. scielo.br These profiles are constructed by calculating the energies of all stationary points (reactants, intermediates, transition states, and products) along the reaction pathway.

The profile provides critical thermodynamic and kinetic information:

Kinetics: The height of the energy barrier from the reactant to the transition state (the activation energy, Ea) determines the reaction rate. A lower activation energy corresponds to a faster reaction.

In a DFT study on the mechanism of Pd-catalyzed copolymerization, the energetic profiles for different reaction pathways were calculated. The study found that the decomposition of cyclopropenone catalyzed by a Pd complex had a reaction barrier of 22.7 kcal/mol. mdpi.com This kind of quantitative data allows for direct comparison of competing reaction pathways and helps explain experimental observations, such as product distributions and reaction rates. mdpi.com

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactant Complex | Pd catalyst with cyclopropenone | 0.0 |

| Transition State (TS) | Structure at the peak of the energy barrier | +22.7 |

| Product Complex | Pd catalyst with resulting fragments | -6.3 |

Molecular Dynamics Simulations

While quantum mechanics is essential for describing chemical reactions, classical Molecular Dynamics (MD) simulations are used to study the physical movements and conformational dynamics of atoms and molecules over time. wikipedia.orgmdpi.com MD simulations solve Newton's equations of motion for a system of particles, using a force field to describe the potential energy and forces between them. wikipedia.org This allows researchers to simulate the behavior of molecules in different environments (e.g., in solution or at an interface) and over timescales from picoseconds to microseconds. mdpi.com

For a compound like this compound, MD simulations could be used to explore:

Conformational analysis: How the phenyl and ethyl groups move and orient themselves in different solvents.

Solvation structure: How solvent molecules arrange around the solute.

Aggregation behavior: How multiple molecules of this compound might interact with each other in solution or at an interface. nih.gov

Interactions with surfaces: How the molecule adsorbs onto and behaves on a material surface, which is relevant for applications in materials science. nih.gov

MD simulations provide a dynamic picture that complements the static information from quantum chemical calculations, offering insights into how molecular motion influences properties and function. uni-bremen.demdpi.com

Relativistic Effects in Organotin Systems

Tin (Sn) is a heavy element, meaning its inner electrons travel at speeds that are a significant fraction of the speed of light. Under these conditions, relativistic effects become crucial for accurately describing the molecule's electronic structure and properties. chemrxiv.orgacs.org Ignoring these effects in computational models can lead to significant inaccuracies, particularly for properties like the ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) chemical shifts. chemrxiv.orgrsc.org

Computational chemists employ specific methods to account for relativity. One of the most common is the Zeroth-Order Regular Approximation (ZORA). acs.org For even greater accuracy, especially when other heavy atoms like bromine or iodine are present, spin-orbit coupling effects are included, a method known as ZORA-SO. chemrxiv.orgacs.org

Studies have shown that non-relativistic calculations of ¹¹⁹Sn NMR chemical shifts for organotin compounds can be unreliable. chemrxiv.org However, when relativistic DFT calculations using the ZORA-SO method are employed, the calculated chemical shifts show excellent agreement with experimental results across a wide range of organotin compounds. chemrxiv.orgacs.org This "heavy-atom effect" is critical for correctly modeling the system. acs.org The LANL2DZ basis set is another tool used in DFT calculations, as its associated pseudo-potential can account for relativistic effects on the tin atom. ajrconline.org

Table 2: Comparison of Computational Approaches for ¹¹⁹Sn NMR Chemical Shifts This table compares the general accuracy of different computational methods for predicting spectroscopic properties of organotin compounds.

| Computational Method | Inclusion of Relativistic Effects | General Accuracy for ¹¹⁹Sn NMR Prediction |

| Non-relativistic DFT | None | Can be inaccurate, especially for compounds with multiple heavy atoms. chemrxiv.org |

| Scalar ZORA | Yes (spin-free) | Improved accuracy, but may be insufficient for compounds with heavy halogens. acs.org |

| ZORA with Spin-Orbit Coupling (ZORA-SO) | Yes (spin-free and spin-orbit) | Provides very good agreement with experimental results, even for complex systems. chemrxiv.orgacs.org |

| DFT with LANL2DZ basis set | Yes (via effective core potential) | Considered sufficient to account for relativistic effects on the tin atom. ajrconline.org |

Automated Exploration of Chemical Space

The "chemical space" represents the vast, almost infinite collection of all possible molecules that could be created. pnas.org Exploring this space to find new molecules with desired properties is a major goal of chemical research. rsc.org Given its immense size, a manual or one-by-one approach is impossible. Instead, researchers are turning to automated computational methods to navigate this space efficiently. chemistryworld.comdrugtargetreview.com

For a scaffold like triphenyltin (B1233371), automated workflows can generate vast virtual libraries of related compounds by adding different functional groups, such as the ethyl group in this compound. These automated systems can then perform high-throughput computational screening to predict the properties of these new virtual molecules. rsc.org

Several advanced strategies are used for this automated exploration:

Automated Functionalization: Tools like ChemSpaX, a Python-based workflow, can automatically modify a given molecular scaffold, generate 3D geometries, and prepare them for large-scale screening applications. rsc.org This is particularly useful for systematically studying how different substituents affect the properties of an organotin core.

Evolutionary Algorithms: These methods mimic natural selection. rsc.org A population of virtual molecules is generated, their properties are "evaluated" by a computational model, and the "fittest" molecules are selected to generate the next generation of candidates. This approach can efficiently search a large chemical space for molecules with optimized properties. rsc.org

Automated Reasoning: New tools like Comgen use logical methods and expert-defined rules to explore the space of possible chemical compositions. chemrxiv.orgnih.gov This approach can identify novel compositions that satisfy a set of desired criteria, moving beyond simple structural similarity. chemrxiv.orgnih.gov

These data-driven techniques, often incorporating machine learning, can accelerate the discovery of new organotin compounds with tailored electronic, reactive, or functional properties, guiding experimental work toward the most promising candidates. drugtargetreview.comst-andrews.ac.uk

Catalytic Applications of Ethyltriphenyltin in Organic Synthesis

Role as Lewis Acid Catalysts

In organic chemistry, Lewis acids are electron-pair acceptors that can catalyze reactions by activating substrates. wikipedia.org Catalysts based on main group metals, including tin, are common. wikipedia.org For instance, compounds like tin(IV) chloride (SnCl₄) are well-known Lewis acids. wikipedia.org While the tin atom in organotin compounds can exhibit Lewis acidity, the literature on Lewis acid catalysis predominantly focuses on organotin halides or carboxylates. There is a lack of significant research demonstrating ethyltriphenyltin itself being employed as a Lewis acid catalyst for reactions such as Diels-Alder or Friedel-Crafts. wikipedia.org Research into metal-free Lewis acid catalysts has also explored compounds like carbocations and phosphonium (B103445) cations. nih.govnih.gov

Applications in Cross-Coupling and Transmetallation Reactions

This section represents the most common context for this compound in organic synthesis; however, its role is that of a reagent , not a catalyst. In palladium-catalyzed cross-coupling reactions like the Stille reaction, an organostannane (R-SnR'₃) is coupled with an organic halide (R''-X). organic-chemistry.orgwikipedia.orgthermofisher.com

The catalytic cycle for the Stille reaction involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R''-X) to form a Pd(II) complex. lumenlearning.com

Transmetallation: The organotin reagent (e.g., this compound) transfers one of its organic groups (ethyl or phenyl) to the palladium(II) complex, displacing the halide. The tin compound is consumed in this step. wikipedia.orglumenlearning.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond (R-R'') and regenerating the palladium(0) catalyst. wikipedia.org

Therefore, this compound serves as the source of the triphenylstannyl group or, more commonly, one of the phenyl or the ethyl groups that is transferred to another molecule. It is a substrate in the transmetallation step and is not regenerated, which is the definition of a catalyst. nih.govnih.gov

Catalysis in Addition Reactions (e.g., to Carbonyl Compounds, Alkynes)

The addition of organotin compounds across double or triple bonds is a key synthetic method. Hydrostannylation, the addition of an organotin hydride (R₃Sn-H) across an alkyne or alkene, is a powerful tool for creating vinylstannanes or alkylstannanes. nih.gov These reactions are typically catalyzed by transition metals (like palladium) or radical initiators; the organotin compound itself is the reagent being added. nih.govorganic-chemistry.org

Similarly, while the addition of nucleophiles to carbonyl compounds is a fundamental reaction, it is catalyzed by acids or bases that activate the carbonyl group or enhance the nucleophile. libretexts.orgmasterorganicchemistry.comlibretexts.org Organotin compounds like this compound are not reported to catalyze these additions.

Development of Novel Organotin-Based Catalysts

The development of novel, sustainable, and efficient catalysts is a major goal in modern chemistry. researchgate.net This includes creating new organometallic complexes and heterogeneous catalysts. rsc.orgnih.govphyschem.cz While research into organotin chemistry continues, the focus for catalysis is often on designing ligands or supports that can enhance the activity of the tin center or on developing alternatives to toxic tin compounds. rsc.orgresearchgate.net There is no specific trend in the literature that points to the development of novel catalysts based on the this compound structure for the applications mentioned above.

Environmental Research and Fate of Organotin Compounds Relevant to Ethyltriphenyltin

Environmental Release and Distribution Pathways

The release of organotin compounds into the environment is primarily from anthropogenic sources. cdc.gov One of the major historical sources of triphenyltin (B1233371) (TPT) compounds has been their use as biocides in antifouling paints for ship hulls. pjoes.com These paints were designed to slowly release the toxicant into the water, preventing the growth of marine organisms on submerged surfaces. cdc.gov Agricultural applications of triphenyltin compounds as fungicides, algicides, and molluscicides also contribute to their direct release into the environment. cdc.gov

Other release pathways for organotin compounds in general include:

Industrial processes and manufacturing facilities where they are used as catalysts or stabilizers for PVC. nih.govtandfonline.com

Overspray and runoff from agricultural areas where they are applied as pesticides. cdc.gov

Leaching from organotin-stabilized materials like PVC pipes. cdc.gov

Discharge from timber treatment facilities. cdc.gov

Wastewater from various industrial activities such as pulp and paper mills, breweries, and textile mills. cdc.gov

Once released into the aquatic environment, organotin compounds, which are generally sparingly soluble in water, tend to adsorb to suspended particulate matter and sediment. cdc.govneptjournal.com This partitioning behavior significantly influences their distribution, with sediments often acting as a major sink and historical record of organotin pollution. pjoes.comneptjournal.com The movement of these compounds is generally limited due to their low vapor pressures and high affinity for soil and organic sediments. cdc.gov

Degradation Mechanisms in Aquatic and Sediment Environments

Photodegradation (UV Irradiation)

Ultraviolet (UV) irradiation is a significant pathway for the degradation of organotin compounds in the aqueous environment. cdc.govtandfonline.com Sunlight can promote the breakdown of these compounds, with photodegradation being one of the fastest degradation routes in water. neptjournal.com For instance, studies on triphenyltin chloride (TPT) have shown that UV light can lead to rapid degradation. neptjournal.com One study reported an 89.4% degradation rate of TPT after 75 minutes of exposure to ultraviolet light. neptjournal.com The effectiveness of photodegradation decreases with water depth due to the diminishing intensity of light. neptjournal.com The presence of other substances, such as microplastics, can influence the rate of photodegradation of organotin compounds. nih.govresearchgate.net

Biodegradation by Microorganisms

Microorganisms, including bacteria and fungi, play a crucial role in the breakdown of organotin compounds in soil and sediment. tandfonline.comresearchgate.net This biological degradation involves the metabolic action of these organisms, which can cleave the carbon-tin bonds. tandfonline.comwho.int Studies have demonstrated that the degradation of compounds like triphenyltin acetate (B1210297) and bis(tributyltin) oxide occurs in soil due to microbial activity. tandfonline.com However, the rate of biodegradation can be slow. For example, one study observed that only 5% of radiolabeled TPT degraded in soil or sediment samples over a 14-day period. oup.com The process is influenced by various environmental factors and the presence of other carbon sources that can stimulate co-metabolism. mcgill.ca

Chemical Cleavage Processes

Chemical cleavage of the carbon-tin bond in organotin compounds can be initiated by various agents, although hydrolysis is not considered a significant environmental fate process under normal conditions. cdc.govgelest.com The cleavage of aryl groups, such as the phenyl groups in ethyltriphenyltin, generally occurs more readily than that of alkyl groups. gelest.com This process involves the breaking of the bond between the tin atom and the organic substituent. gelest.com The specific mechanisms can be complex and are influenced by the surrounding chemical environment. scielo.br

Environmental Persistence and Mobility in Different Media

The persistence and mobility of organotin compounds like this compound are key factors in determining their environmental impact. ntnu.nonih.gov

Persistence: Organotin compounds are generally considered persistent in the environment, particularly in sediments where degradation processes are slower. cdc.gov Their persistence is influenced by factors such as sunlight exposure, temperature, and microbial activity. dcceew.gov.au For example, the degradation of tributyltin can take from several months to over two years depending on the conditions. dcceew.gov.au In anoxic sediments, the half-life of some organotins can be exceptionally long. ljmu.ac.uk

Mobility: Most commercially used organotin compounds exhibit low mobility in the environment. cdc.gov This is attributed to their low water solubility and strong tendency to adsorb to soil and sediment particles. cdc.govccme.ca The soil adsorption coefficient (Koc) is a key parameter used to measure mobility, with higher Koc values indicating lower mobility. chemsafetypro.com While leaching through soil is possible, it is generally not a significant transport pathway for these compounds. dcceew.gov.au

Table 1: McCall's Soil Mobility Classification Scheme This table illustrates the relationship between the soil adsorption coefficient (Koc) and the mobility class of a chemical.

| Range of Koc | Mobility Class |

|---|---|

| 0 - 50 | Very high |

| 50 - 150 | High |

| 150 - 500 | Medium |

| 500 - 2000 | Low |

| 2000 - 5000 | Slightly |

| > 5000 | Immobile |

Source: Adapted from McCall et al. (1981) as cited in ChemSafetyPro. chemsafetypro.com

Bioaccumulation in Aquatic Organisms and Food Chains

Organotin compounds have a high propensity to accumulate in living organisms, a process known as bioaccumulation. pjoes.com This is a significant concern as it can lead to the transfer and magnification of these toxic compounds through the food web. ecetoc.orgrivm.nl

Bioaccumulation encompasses both bioconcentration (uptake from water) and biomagnification (uptake from food). ecetoc.org Organotins can be significantly bioconcentrated by aquatic organisms. cdc.gov The bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to that in the water, is often used to quantify this potential. europa.eu A higher BCF value indicates a greater tendency for the chemical to accumulate.

Triphenyltin compounds have been detected in various aquatic animals, including fish and shellfish. neptjournal.comoup.com Studies have shown that TPT can bioaccumulate through the food web. u-tokyo.ac.jp For instance, in a pond near a sprayed pecan orchard, TPT and its degradation products were found in bluegill, largemouth bass, and channel catfish, with the highest concentrations often in the liver. oup.com Research in deep offshore waters has also suggested that TPT can be transferred from sediments to benthic organisms and then bioaccumulate up the food chain, with organisms at higher trophic levels showing higher concentrations. u-tokyo.ac.jpresearchgate.net This indicates that sediments can act as a secondary source of TPT pollution for aquatic ecosystems. u-tokyo.ac.jpresearchgate.net

Legislative and Regulatory Frameworks for Organotin Management

The environmental risks associated with organotin compounds, including tri-substituted variants like this compound, have prompted the establishment of comprehensive legislative and regulatory frameworks globally. These measures aim to control the use, release, and environmental levels of these persistent and toxic substances.

International Agreements

A pivotal international measure is the International Maritime Organization's (IMO) International Convention on the Control of Harmful Anti-Fouling Systems on Ships (AFS Convention). Adopted in 2001, the convention mandated a global ban on the application of organotin compounds, such as tributyltin (TBT) and triphenyltin (TPT), as biocides in anti-fouling systems on ships by January 1, 2003, and called for the complete absence of such compounds on ship hulls by January 1, 2008. researchgate.neteuropa.eueuropa.euospar.org This convention serves as a framework that allows for the future prohibition of other harmful anti-fouling systems. europa.eu The UN's Rotterdam Convention also plays a role by regulating the international trade of tributyltin. naturvardsverket.se

European Union Regulations

The European Union (EU) has implemented a robust set of regulations to manage the risks of organotin compounds. naturvardsverket.se Key legislative acts include:

REACH Regulation (EC 1907/2006): Under Annex XVII of REACH, there are significant restrictions on the marketing and use of organotin compounds. hsa.iechem-map.com For tri-substituted organotins like TPT, the regulation prohibits their use in articles where the concentration of tin is greater than 0.1% by weight. hsa.iechem-map.comsgs.com This restriction was solidified by Regulation (EU) No. 276/2010, which incorporated a prior decision (2009/425/EC) into the REACH framework. hsa.iesgs.com

Water Framework Directive (WFD) (2000/60/EC): This directive lists TBT compounds as priority hazardous substances, aiming for the cessation or phasing out of discharges, emissions, and losses. naturvardsverket.seanalchemres.org It establishes environmental quality standards (EQS) for these compounds in water bodies. analchemres.org

Regulation (EC) No 782/2003: This regulation incorporated the IMO AFS Convention into EU law, prohibiting the application of organotin-based anti-fouling paints on all ships flying the flag of an EU country from July 1, 2003. europa.eueuropa.eu It further mandated that from January 1, 2008, ships entering EU ports must not bear such coatings or must have a barrier layer to prevent leaching. europa.eu

Other Directives: Organotin compounds are also regulated under the Industrial Emissions Directive (2010/75/EU) and the Toy Safety Directive (2009/48/EC). naturvardsverket.se

North American Regulations

United States: The U.S. Environmental Protection Agency (EPA) regulates organotin compounds under various statutes. The Organotin Antifouling Paint Control Act of 1988 restricted the use of TBT-based paints to aluminum-hulled vessels and ships over a certain size, and set a maximum release rate. researchgate.netcdc.gov The EPA has also established ambient water quality criteria for TBT to protect aquatic life. analchemres.orgepa.gov For freshwater, the chronic criterion is 0.063 µg/L and the acute criterion is 0.46 µg/L. epa.gov For saltwater, the chronic criterion was lowered to 0.001 µg/L to protect sensitive species. epa.gov

Canada: Canada began implementing legislation to control organotin compounds in 1989. researchgate.net The Canadian Council of Ministers of the Environment (CCME) has established water quality guidelines for the protection of agricultural water uses, with a guideline of 0.25 mg/L for tributyltin in livestock water. ccme.ca

Regulations in Other Regions

Taiwan: In February 2023, Taiwan's Environmental Protection Administration (EPA) proposed amendments to prohibit the use of organotin compounds, including triphenyltin chloride, in the manufacturing of pesticides and anti-fouling paints. chemradar.com The proposed changes also involve adjusting the toxicity classification for compounds like triphenyltin hydroxide (B78521) and updating substance information based on international databases. chemradar.comul.com

The persistent nature of these compounds means that even with bans in place, they remain in sediments and can pose a long-term risk to the environment. naturvardsverket.secanada.capanda.org Therefore, ongoing monitoring and the enforcement of these regulations are critical for the management of organotins. ospar.orgospar.org

Data Tables

Table 1: Summary of Key International and Regional Regulations for Organotin Compounds

| Regulation/Authority | Jurisdiction | Key Provisions Relevant to Tri-substituted Organotins (e.g., Triphenyltin) | Effective Date(s) |

| IMO AFS Convention | International | Prohibits the application of organotin compounds as biocides in anti-fouling systems on ships. europa.eueuropa.eu | Application ban: Jan 1, 2003; Total ban: Jan 1, 2008 researchgate.neteuropa.eu |

| EU REACH Regulation | European Union | Restricts the use of tri-substituted organotin compounds in articles to a concentration of ≤ 0.1% by weight of tin. hsa.iechem-map.comsgs.com | July 1, 2010 hsa.ie |

| EU Water Framework Directive | European Union | Identifies tributyltin compounds as priority hazardous substances, requiring measures to reduce pollution. naturvardsverket.seanalchemres.org | Ongoing |

| US Organotin Antifouling Paint Control Act | United States | Restricted the use of TBT-based paints and set maximum release rates. researchgate.netcdc.gov | 1988 researchgate.net |

| Taiwan Toxic Chemical Substances Control Act (Proposed Amendment) | Taiwan | Prohibits the use of compounds like triphenyltin chloride in pesticides and anti-fouling paints. chemradar.com | Proposed Feb 2023 chemradar.com |

Table 2: Environmental Quality Standards and Risk Limits for Selected Organotin Compounds

| Compound | Medium | Jurisdiction/Authority | Value | Unit | Notes |

| Tributyltin (TBT) | Freshwater (Chronic) | US EPA | 0.063 | µg/L | Four-day average concentration not to be exceeded more than once every three years. epa.gov |

| Tributyltin (TBT) | Freshwater (Acute) | US EPA | 0.46 | µg/L | One-hour average concentration not to be exceeded more than once every three years. epa.gov |

| Tributyltin (TBT) | Saltwater (Chronic) | US EPA | 0.001 | µg/L | Four-day average concentration not to be exceeded more than once every three years. epa.gov |

| Tributyltin (TBT) | Saltwater (Acute) | US EPA | 0.38 | µg/L | One-hour average concentration not to be exceeded more than once every three years. epa.gov |

| Triphenyltin (TPT) | Marine Water | Review Study | 0.64 | ng/L | Predicted No Effect Concentration (PNEC). nih.gov |

| Tributyltin (TBT) | Sediment | Italy (transposing EU WFD) | 5 | µg/kg | Annual Average Environmental Quality Standard (AA-EQS). analchemres.org |

| Triphenyltin (TPT) | Soil | RIVM (Netherlands) | 0.24 | mg/kg dw | Serious Risk Concentration (SRC) for ecosystems. rivm.nl |

| Triphenyltin (TPT) | Groundwater | RIVM (Netherlands) | 0.40 | µg/L | Serious Risk Concentration (SRC) for ecosystems. rivm.nl |

Analytical Methodologies for Ethyltriphenyltin in Complex Matrices

Sample Preparation Techniques

The initial and often most critical stage in the analysis of ethyltriphenyltin is the preparation of the sample. This step aims to isolate the target analyte from the sample matrix, remove interfering substances, and concentrate it to a level suitable for instrumental analysis. nih.gov The choice of sample preparation technique is highly dependent on the nature of the sample matrix.

Extraction from Environmental Samples (e.g., Water, Sediment, Biota)

The extraction of this compound from diverse environmental matrices requires tailored approaches to efficiently release the compound from its surrounding medium.

For water samples , a common technique is liquid-liquid extraction (LLE), often following in-situ derivatization. gov.bc.ca In this method, the water sample is acidified, and a derivatizing agent is added, followed by extraction with an organic solvent like dichloromethane (B109758) or hexane. gov.bc.caivl.se Solid-phase extraction (SPE) offers an alternative that can meet modern requirements for analysis by providing sufficient sensitivity and selectivity. pjoes.com

Sediment samples are more complex due to the strong binding of organotin compounds to the solid matrix. unina.it Accelerated Solvent Extraction (ASE) is a technique that utilizes increased pressure and temperature to enhance extraction efficiency, significantly reducing time and solvent consumption compared to traditional methods like sonication and Soxhlet extraction. thermofisher.com A typical procedure involves extracting a freeze-dried sediment sample mixed with sand using an appropriate solvent. thermofisher.com Other methods include multi-step procedures like cryogenic trapping and supercritical fluid extraction. unina.it For dried sediment, digestion with acids such as 6 M hydrochloric acid has been shown to be effective. k-state.edu

In the case of biological samples (biota) , the presence of lipids and other macromolecules necessitates a more rigorous clean-up step. nih.gov Saponification, which involves heating the sample with an alkali like potassium hydroxide (B78521) in methanol, is effective in breaking down lipids and other interfering substances. cefas.co.uk This is often followed by liquid-liquid extraction. cefas.co.uk

Derivatization Strategies for GC Analysis (e.g., Ethylation with Sodium Tetraethylborate)

Due to the low volatility of many organotin compounds, including this compound, a derivatization step is often necessary before analysis by gas chromatography (GC). greenrivertech.com.tw This process converts the polar organotin compounds into more volatile and thermally stable derivatives that are amenable to GC separation. nih.gov

A widely used derivatization reagent is sodium tetraethylborate (NaBEt₄) . ivl.segreenrivertech.com.tw This reagent facilitates in-situ ethylation, a process that can be combined with extraction, thereby streamlining the sample preparation process. ivl.se The reaction is typically carried out in an aqueous solution buffered to a pH between 4.5 and 5.0. greenrivertech.com.twchromforum.org The ethylated organotin compounds are then extracted into an organic solvent. ivl.se It is crucial to perform the derivatization shortly after extraction to minimize the risk of decomposition, especially for phenyltin species which can be less stable during sample workup. greenrivertech.com.tw

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate this compound from other compounds in the extract. The choice between gas chromatography and high-performance liquid chromatography depends on the specific requirements of the analysis.

Gas Chromatography (GC) Coupled with Various Detectors (e.g., PFPD, MS, TOF-MS)

Gas chromatography is a powerful technique for the separation of volatile compounds and is frequently used for the analysis of derivatized organotins. nih.govanalchemres.org The high resolution of GC allows for the separation of complex mixtures. nih.gov

Several types of detectors can be coupled with GC for the detection of this compound:

Pulsed Flame Photometric Detector (PFPD): This detector is specific for sulfur and phosphorus compounds but can also be used for tin, offering good sensitivity. pjoes.comsrainstruments.com

Mass Spectrometry (MS): GC-MS is a highly versatile and widely used technique that provides both separation and structural information, allowing for confident identification and quantification of the analyte. analchemres.org It is known for its high sensitivity and resolution. analchemres.org

Time-of-Flight Mass Spectrometry (TOF-MS): GC-TOF-MS offers very fast acquisition rates and high mass resolution, making it suitable for complex samples and for identifying unknown compounds. nih.govspectroscopyonline.com Comprehensive two-dimensional GC (GC×GC) coupled with TOF-MS provides even greater separation power for extremely complex matrices. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (LC-MS/MS)

High-performance liquid chromatography offers the advantage of analyzing organotin compounds without the need for a derivatization step. nih.govchromatographytoday.com This technique separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. wikipedia.org

LC-MS/MS (tandem mass spectrometry) is a particularly powerful tool for the analysis of this compound. It combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. mdpi.commeasurlabs.com This allows for the detection and quantification of analytes at very low concentrations in complex biological and environmental matrices. nih.govrsc.org The use of LC-MS/MS has become a leading analytical technique in pharmaceutical and proteomics laboratories and is widely applied in food analysis and environmental monitoring. wikipedia.org

Detection and Quantification Limits in Trace Analysis

The ability to detect and quantify minute amounts of this compound is crucial for assessing its environmental impact. The limit of detection (LOD) and limit of quantification (LOQ) are key performance characteristics of an analytical method. d-nb.info

The LOD is generally defined as the lowest concentration of an analyte that can be reliably distinguished from the background noise, often calculated as three times the standard deviation of the blank. sepscience.comoiv.int The LOQ is the lowest concentration that can be quantitatively measured with an acceptable level of precision and accuracy, typically defined as ten times the standard deviation of the blank. d-nb.infosepscience.com

For this compound and other organotins, detection limits can be very low, often in the nanogram per liter (ng/L) or nanogram per gram (ng/g) range, depending on the matrix and the analytical technique employed. For instance, a method for determining butyltin compounds in river sediments using in-situ ethylation and atomic absorption spectrometry reported absolute detection limits of 0.08 to 0.34 ng of tin. researchgate.net In another study using GC-MS/MS for underivatized organotin compounds in sediments, LOD values below 0.1 ng/g and LOQ values below 1.5 ng/g were achieved for tributyltin chloride. analchemres.org HPLC-MS/MS methods can also achieve very low LOQs, often in the range of 1 to 25 µg/kg in complex matrices like lupin samples. mdpi.com

The following table provides a summary of reported detection and quantification limits for organotin compounds using various analytical techniques.

| Analytical Technique | Matrix | Analyte(s) | LOD | LOQ |

| GC-AAS | River Sediment | Butyltins | 0.08–0.34 ng (absolute) | 9–38 ng/g |

| GC-MS/MS | Sediment | Tributyltin Chloride | < 0.1 ng/g | < 1.5 ng/g |

| HPLC-MS/MS | Lupin | Lupin Alkaloids | - | 1–25 µg/kg |

| ICP-MS | Sea Mud | Various Metals | 0.0004–0.0105 mg/L | 0.0017–0.0419 mg/L |

Table 1: Examples of Detection and Quantification Limits for Organometallic Compounds.

Method Validation and Quality Control in Environmental Monitoring

The reliable quantification of this compound in complex environmental matrices such as sediment, water, and biological tissues is fundamentally dependent on rigorous method validation and consistent quality control (QC) procedures. wjarr.comresearchgate.net The objective of validating an analytical method is to demonstrate through a systematic process that it is suitable for its intended purpose, ensuring that the data generated are accurate, reliable, and consistent. wjarr.comresearchgate.netapvma.gov.au For environmental monitoring, where concentrations can be extremely low and the sample matrix can interfere with analysis, these procedures are critical for data comparability between different laboratories and over long-term monitoring programs. nih.goveuropa.eu

Method validation encompasses the evaluation of several key performance characteristics to define the operational limits and capabilities of the analytical procedure. epa.gov These characteristics are established during method development and are verified on an ongoing basis. eurl-pesticides.eu

Method Validation Parameters

Key performance characteristics are assessed to ensure the analytical method is fit for purpose. researchgate.net The primary parameters include:

Specificity/Selectivity: This ensures that the analytical signal is unequivocally from this compound, without interference from other compounds in the sample matrix. europa.eu For mass spectrometry-based methods, this is achieved by monitoring specific ion transitions and retention times. europa.eu

Linearity and Range: Linearity demonstrates a proportional relationship between the concentration of this compound and the instrument's response over a specified concentration range. researchgate.net The range is the interval between the upper and lower concentrations for which the method has shown suitable accuracy, precision, and linearity. apvma.gov.au For assays of chemical products, a typical range is 80% to 120% of the nominal concentration. apvma.gov.au

Accuracy: Accuracy reflects the closeness of a measured value to a true or accepted reference value. chromatographyonline.com It is often assessed by analyzing Certified Reference Materials (CRMs) or by conducting spiking studies, where a known quantity of this compound is added to a blank matrix and the percent recovery is calculated. chromatographyonline.comgov.bc.ca Laboratories must often demonstrate an average recovery within a specified range, such as 75-125%. gov.bc.ca

Precision: Precision measures the degree of agreement among a series of individual measurements under prescribed conditions. apvma.gov.au It is typically expressed as the relative standard deviation (RSD). It is evaluated at different levels:

Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision). apvma.gov.au

Intermediate Precision: Precision within a single laboratory but with variations such as different days, analysts, or equipment. wjarr.comeuropa.eu

Reproducibility: Precision between different laboratories, often assessed through inter-laboratory studies. wjarr.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. researchgate.netchromatographyonline.com These are often determined based on the signal-to-noise ratio of the analytical instrument (commonly 3:1 for LOD and 10:1 for LOQ) or calculated from the standard deviation of the response and the slope of the calibration curve. researchgate.netchromatographyonline.com